N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHYLPHENYL)ETHANEDIAMIDE
Description
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzoyl group and an ethanediamide linkage to a 4-methylphenyl group. This compound is of interest due to its potential interactions with various biological targets, making it a candidate for drug development and other scientific research.
Properties
IUPAC Name |
N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFDBKDPOFIATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-fluorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Linking the Piperazine to Ethylenediamine: The substituted piperazine is then reacted with ethylenediamine to form the ethanediamide linkage. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Introduction of the 4-Methylphenyl Group: Finally, the 4-methylphenyl group is introduced through a reaction with 4-methylphenyl isocyanate, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperazine ring.
Scientific Research Applications
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating various diseases, including neurological disorders and cancers.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-Fluorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide
- N-(4-Fluorophenyl)-N’-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
- N’-(4-Bromophenyl)-N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}ethanediamide
Uniqueness
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both fluorobenzoyl and methylphenyl groups. This unique structure may confer distinct biological activities and binding affinities compared to similar compounds, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
